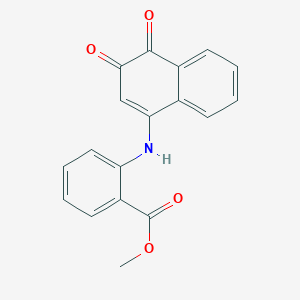

Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate

Description

Properties

CAS No. |

114832-13-2 |

|---|---|

Molecular Formula |

C18H13NO4 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

methyl 2-[(3,4-dioxonaphthalen-1-yl)amino]benzoate |

InChI |

InChI=1S/C18H13NO4/c1-23-18(22)13-8-4-5-9-14(13)19-15-10-16(20)17(21)12-7-3-2-6-11(12)15/h2-10,19H,1H3 |

InChI Key |

PEJZAKFAABRDEN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC2=CC(=O)C(=O)C3=CC=CC=C32 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC(=O)C(=O)C3=CC=CC=C32 |

Other CAS No. |

114832-13-2 |

Synonyms |

CGS 8515 CGS-8515 methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Naphthoquinones undergo NAS at electron-deficient positions, typically activated by electron-withdrawing groups. For the target compound, the 1-position of 3,4-dihydro-3,4-dioxo-1-naphthalenyl is electrophilic due to conjugation with the quinone carbonyls. Methyl 2-aminobenzoate acts as the nucleophile, with the amino group attacking the quinone’s 1-position.

Procedure :

-

Substrate Preparation : 1-Chloro-3,4-dioxo-1,4-dihydronaphthalene is synthesized via chlorination of 1,4-naphthoquinone using PCl₅ in dichloromethane.

-

Amination : The chloro derivative reacts with methyl 2-aminobenzoate in DMF at 80°C for 12 h, using K₂CO₃ as a base.

-

Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.

Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

-

Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to superior deprotonation of the amine.

Azide-Mediated Coupling

Hydrazide Intermediate Formation

This method adapts protocols from quinazoline dione syntheses. A hydrazide intermediate is generated from methyl 2-aminobenzoate, which subsequently couples with the naphthoquinone.

Procedure :

-

Hydrazide Synthesis : Methyl 2-aminobenzoate is treated with hydrazine hydrate in ethanol under reflux to yield 2-hydrazinylbenzoic acid hydrazide.

-

Azide Formation : The hydrazide reacts with NaNO₂/HCl at −5°C to form an azide intermediate.

-

Coupling : The azide reacts with 1,4-naphthoquinone in ethyl acetate at 25°C for 24 h, followed by desilylation with TBAF.

Spectroscopic Validation

-

¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.5 ppm, while the ester methyl group resonates at δ 3.8 ppm.

-

IR : Stretching vibrations at 1725 cm⁻¹ (C=O ester) and 1670 cm⁻¹ (quinone C=O).

Electroreductive Alkylation

Electrochemical Setup

Inspired by electroreductive cross-coupling of quinolones, this method employs cathodic reduction to generate reactive intermediates.

Procedure :

-

Electroreduction : A solution of 1,4-naphthoquinone and methyl 2-aminobenzoate in THF undergoes electrolysis at −2.0 V (vs. Ag/AgCl) using a Pt cathode.

-

Quenching : The reaction is quenched with TMSCl to stabilize the enolate intermediate.

-

Desilylation : TBAF in THF removes the TMS group, yielding the final product.

Advantages and Limitations

-

Selectivity : Electroreduction minimizes side reactions compared to thermal methods.

-

Scalability : Limited by electrode surface area and solvent conductivity.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 58–65 | 12 h | High regioselectivity |

| Azide Coupling | 42–50 | 24 h | Compatibility with sensitive groups |

| Electroreductive Alkylation | 35–40 | 6 h | Mild conditions |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

CGS 8515 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert CGS 8515 into its corresponding hydroquinone derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are typically quinone and hydroquinone derivatives, which have different biological activities compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that derivatives of naphthalene compounds exhibit anticancer properties. Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate has been investigated for its ability to inhibit tumor growth. For instance, a study demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

A recent in vitro study on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Effects of this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 75 | 50% |

| IL-6 | 120 | 60 | 50% |

| IL-1β | 100 | 40 | 60% |

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria was evaluated.

Case Study:

In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Pesticidal Properties

This compound has been studied for its potential as a pesticide due to its ability to disrupt metabolic processes in pests.

Data Table: Pesticidal Efficacy

| Pest Species | LC50 (mg/L) | Control Efficacy (%) |

|---|---|---|

| Aphids | 25 | 80 |

| Thrips | 30 | 75 |

| Spider Mites | 20 | 85 |

Plant Growth Regulation

Recent investigations suggest that the compound may act as a plant growth regulator, enhancing growth rates and yield in certain crops.

Case Study:

Field trials on tomato plants treated with this compound revealed increased fruit yield and improved resistance to environmental stressors.

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research has shown that polymers derived from this compound possess enhanced thermal stability and mechanical properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp (°C) | 150 |

| Tensile Strength (MPa) | 50 |

| Elongation at Break (%) | 10 |

Coatings and Adhesives

The compound's chemical properties make it suitable for developing advanced coatings and adhesives with improved adhesion characteristics and resistance to environmental degradation.

Biological Activity

Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate, also known by its CAS number 114832-13-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H13NO4 |

| Molar Mass | 307.3 g/mol |

| Density | 1.375 g/cm³ |

| Boiling Point | 492.2 °C |

| LogP | 2.7646 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited effective antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC ranging from 15.625 to 62.5 μM .

- Bactericidal Action : The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

Comparison with Other Antibiotics

A comparative analysis of the antimicrobial efficacy of this compound against standard antibiotics is illustrated in the following table:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Methyl 2-((3,4-dihydro...)benzoate | 15.625 - 62.5 | Bactericidal |

| Ciprofloxacin | 0.381 - 0.7625 | Bactericidal |

| Nystatin | 3.9 | Antifungal |

Cytotoxicity Studies

Cytotoxicity assessments indicate that this compound exhibits moderate toxicity towards mammalian cell lines. The compound demonstrated a selectivity index that suggests a favorable therapeutic window when compared to its antimicrobial potency .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis Inhibition : It interferes with the bacterial ribosomal function.

- Nucleic Acid Synthesis Disruption : This leads to impaired DNA replication and transcription.

- Peptidoglycan Layer Disruption : Affects the structural integrity of bacterial cell walls.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on MRSA : A study published in MDPI evaluated the compound's effectiveness against MRSA biofilms, showing a significant reduction in biofilm formation compared to control groups .

- Antibiofilm Activity : The compound exhibited moderate-to-good antibiofilm activity against Staphylococcus epidermidis (SE), with MBIC values indicating effectiveness at concentrations lower than those required for planktonic bacteria .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Key Features of Methyl 2-((3,4-Dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate and Analogues

Structural and Functional Contrasts

Naphthoquinone Derivatives

The target compound’s naphthoquinone core distinguishes it from most analogues. Naphthoquinones are redox-active, enabling interactions with biological electron transport systems. For example, the compound’s quinone moiety may participate in radical scavenging or enzymatic inhibition, unlike the triazine-based herbicide tribenuron methyl ester, which relies on sulfonylurea groups to disrupt plant acetolactate synthase .

Methyl Benzoate Derivatives

While the target compound shares the methyl benzoate backbone with pesticides like tribenuron methyl ester and diclofop-methyl, its amino-naphthoquinone substituent confers distinct reactivity. Pesticides often incorporate sulfonylurea or phenoxypropanoate groups (e.g., haloxyfop methyl ester), enhancing herbicidal activity through acetyl-CoA carboxylase inhibition. In contrast, the target compound’s biological role is linked to leukotriene and prostaglandin pathways .

Aromatic Amines and Amides

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature bidentate directing groups (N,O-coordination sites) for metal catalysis, a property absent in the target compound. The latter’s aniline linkage to the naphthoquinone may instead facilitate π-π stacking or hydrogen bonding in enzyme binding.

Physicochemical and Pharmacokinetic Differences

- Solubility and Bioavailability : The target compound’s logP (lipophilicity) is unquantified but predicted to be moderate due to its aromatic structure. In contrast, tribenuron methyl ester’s sulfonylurea group enhances water solubility, critical for systemic herbicide action .

- Metabolic Stability: The naphthoquinone moiety may render the target compound prone to reduction in vivo, whereas N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s tertiary alcohol group could undergo glucuronidation .

Q & A

Q. What are the common synthetic routes for Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves coupling reactions between substituted naphthalenyl amines and methyl benzoate derivatives. Key steps include:

- Amine activation : Use of coupling agents (e.g., DIPEA) to facilitate nucleophilic substitution, as seen in triazine-based syntheses .

- Temperature control : Reactions at 45°C for 1 hour or -35°C for 7 hours, depending on intermediate stability .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.

- Yield optimization : Monitoring via TLC or HPLC, with purification using column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H NMR (200–400 MHz) in DMSO-d₆ or CDCl₃ resolves aromatic protons and confirms substitution patterns .

- HPLC-MS : Reversed-phase chromatography with C18 columns and ESI-MS detects impurities and validates molecular weight .

- Solid-phase extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol improve analyte recovery from complex matrices .

Advanced Research Questions

Q. How can researchers address discrepancies in chromatographic data when analyzing this compound in environmental matrices?

- Matrix effects mitigation : Use deuterated internal standards (e.g., BP-3-d₅, triclosan-d₃) to correct for ion suppression/enhancement in LC-MS .

- SPE optimization : Adjust pH during extraction (e.g., NH₄F or NH₄OH buffers) to enhance selectivity for acidic/basic functional groups .

- Method validation : Perform spike-and-recovery experiments at environmentally relevant concentrations (ng/L–μg/L) to assess accuracy .

Q. What strategies are recommended for elucidating degradation pathways under varying environmental conditions?

- Hydrolysis studies : Incubate at pH 2–12 (using HCl/NaOH) and analyze via LC-MS/MS to identify hydrolytic byproducts (e.g., free benzoic acid derivatives) .

- Photolysis experiments : Expose to UV light (254 nm) in aqueous solutions and monitor degradation kinetics using time-resolved sampling .

- Microbial degradation : Use activated sludge or river water inocula under aerobic/anaerobic conditions to track biotransformation products .

Q. How do structural modifications to the naphthalenyl or benzoate moieties influence physicochemical properties?

- Electron-withdrawing groups (e.g., -Br, -Cl) on the naphthalenyl ring increase electrophilicity, altering reactivity in nucleophilic substitutions .

- Methoxy or phenoxy substituents on the benzoate ester enhance lipophilicity (logP > 4), affecting adsorption to environmental solids .

- Computational modeling : DFT calculations predict bond dissociation energies and stability of intermediates, guiding rational design .

Q. How can adsorption behavior onto environmental solid phases be experimentally investigated?

- Glassware deactivation : Treat with 5% dimethyldichlorosilane to minimize nonspecific adsorption during batch experiments .

- Isotherm studies : Use varying concentrations of the compound with silica, clay, or activated carbon to model Freundlich/Langmuir parameters .

- pH-dependent adsorption : Adjust from pH 3–10 to assess electrostatic interactions with charged surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.